molecular formula C16H18N2O3 B6415988 2-(4-BOC-Aminophenyl)-5-hydroxypyridine CAS No. 1262010-69-4

2-(4-BOC-Aminophenyl)-5-hydroxypyridine

Cat. No.: B6415988
CAS No.: 1262010-69-4
M. Wt: 286.33 g/mol
InChI Key: JLXZKCUVPCZEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BOC-Aminophenyl)-5-hydroxypyridine is a compound that features a pyridine ring substituted with a hydroxyl group at the 5-position and a 4-BOC-aminophenyl group at the 2-position. The BOC group, which stands for tert-butoxycarbonyl, is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BOC-Aminophenyl)-5-hydroxypyridine typically involves the protection of the amino group with a BOC group followed by the introduction of the hydroxyl group on the pyridine ring. One common method involves the reaction of 4-aminophenylboronic acid with tert-butyl dicarbonate (BOC2O) to form 4-BOC-aminophenylboronic acid. This intermediate is then coupled with 5-hydroxypyridine using a Suzuki-Miyaura cross-coupling reaction, which is facilitated by a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BOC-Aminophenyl)-5-hydroxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amines depending on the reactants used.

Scientific Research Applications

2-(4-BOC-Aminophenyl)-5-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-BOC-Aminophenyl)-5-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the BOC-protected amine can be deprotected to reveal a reactive amine group that can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-BOC-Aminophenylboronic acid
  • 5-Hydroxypyridine
  • 2-Aminophenylboronic acid

Uniqueness

2-(4-BOC-Aminophenyl)-5-hydroxypyridine is unique due to the presence of both a hydroxyl group and a BOC-protected amine on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[4-(5-hydroxypyridin-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-11(5-7-12)14-9-8-13(19)10-17-14/h4-10,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXZKCUVPCZEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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